molecular formula C8H15NO B13529165 6-Methoxyspiro[3.3]heptan-2-amine

6-Methoxyspiro[3.3]heptan-2-amine

Cat. No.: B13529165
M. Wt: 141.21 g/mol
InChI Key: ZRWHDGCLKCQSAD-UHFFFAOYSA-N
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Description

6-Methoxyspiro[33]heptan-2-amine is a spirocyclic amine compound characterized by a unique spiro[33]heptane ring system with a methoxy group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[3.3]heptan-2-amine typically involves the construction of the spirocyclic scaffold followed by functional group modifications. One common approach is the ring closure of corresponding 1,3-bis-electrophiles at 1,1-bis-nucleophiles . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[3.3]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 6-methoxyspiro[3.3]heptan-2-one.

    Reduction: Formation of N-methyl-6-methoxyspiro[3.3]heptan-2-amine.

    Substitution: Formation of 6-alkoxyspiro[3.3]heptan-2-amine derivatives.

Scientific Research Applications

6-Methoxyspiro[3.3]heptan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyspiro[3.3]heptan-2-amine is unique due to its spirocyclic structure, which imparts rigidity and distinct spatial orientation to the molecule. This structural feature can enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methoxyspiro[3.3]heptan-6-amine

InChI

InChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-6(9)3-8/h6-7H,2-5,9H2,1H3

InChI Key

ZRWHDGCLKCQSAD-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CC(C2)N

Origin of Product

United States

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